molecular formula C6H3Cl2NO2 B1220729 5,6-Dichloronicotinic acid CAS No. 41667-95-2

5,6-Dichloronicotinic acid

Cat. No. B1220729
CAS RN: 41667-95-2
M. Wt: 192 g/mol
InChI Key: RNRLTTNKVLFZJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nicotinic acid derivatives, including 5,6-Dichloronicotinic acid, often involves electrochemical methods or reaction sequences that include chlorination, oxidation, and hydrolysis steps. For instance, the electroorganic synthesis described by Raju, Mohan, and Reddy (2003) demonstrates an approach to obtaining 6-aminonicotinic acid through electrochemical hydrogenation and carboxylation processes, which could be adapted for the synthesis of dichloronicotinic acid derivatives (Raju, Mohan, & Reddy, 2003).

Molecular Structure Analysis

Research by Karabacak and Kurt (2008) on the molecular structure and vibrational frequencies of 6-chloronicotinic acid, a related compound, through experimental and density functional studies, provides insight into the molecular structure analysis of chloronicotinic acids. These studies help understand the geometrical parameters, energies, and stability of different conformers, which are relevant for 5,6-Dichloronicotinic acid as well (Karabacak & Kurt, 2008).

Chemical Reactions and Properties

The chemical reactions involving 5,6-Dichloronicotinic acid can be complex, given its two chloro substituents. For example, Hoffmann-Emery et al. (2006) describe the synthesis of novel NK1 receptor antagonists starting from 6-chloronicotinic acid, highlighting the chemical versatility and reactivity of chloronicotinic acids in synthesizing biologically active molecules (Hoffmann-Emery, Hilpert, Scalone, & Waldmeier, 2006).

Physical Properties Analysis

The solid-liquid equilibrium behavior and solubility of 6-Chloronicotinic acid in various solvents have been thoroughly investigated by Guo et al. (2021), providing valuable data on the physical properties of chloronicotinic acids. These findings are crucial for understanding the physical characteristics of 5,6-Dichloronicotinic acid, such as solubility and intermolecular interactions (Guo et al., 2021).

Chemical Properties Analysis

The chemical properties of 5,6-Dichloronicotinic acid, such as reactivity towards nucleophiles and electrophiles, can be inferred from studies on similar compounds. The work by Houpis et al. (2010) on the regioselective cross-coupling reactions of boronic acids with dihalo heterocycles, including dichloronicotinic acid, reveals the chemical behavior of the compound under various conditions, demonstrating its potential as a versatile intermediate in organic synthesis (Houpis et al., 2010).

Scientific Research Applications

  • Scientific Field : Organic Synthesis

    • Application Summary : 5,6-Dichloronicotinic acid is an important intermediate used in organic synthesis . It’s also used as a pharmaceutical intermediate .
  • Scientific Field : Alzheimer’s Disease Treatment

    • Application Summary : 5,6-Dichloronicotinic acid has been studied for its potential role in the treatment of Alzheimer’s disease .
  • Scientific Field : Synthesis of Maleic Anhydride

    • Application Summary : 5,6-Dichloronicotinic acid can be used in the synthesis of maleic anhydride .
  • Scientific Field : Inhibition of Acetylcholine Chloride Catalysis

    • Application Summary : 5,6-Dichloronicotinic acid has been shown to inhibit the catalysis of acetylcholine chloride .
  • Scientific Field : Organic Synthesis and Pharmaceutical Research

    • Application Summary : 5,6-Dichloronicotinic acid is an organic synthesis intermediate and a pharmaceutical intermediate, mainly used in laboratory organic synthesis processes and chemical and pharmaceutical research and development processes .

Safety And Hazards

5,6-Dichloronicotinic acid may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .

Future Directions

5,6-Dichloronicotinic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has been shown to have an inhibitory effect on Alzheimer’s disease, suggesting potential future directions in the treatment of this disease .

properties

IUPAC Name

5,6-dichloropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRLTTNKVLFZJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20289779
Record name 5,6-Dichloronicotinic acid
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Molecular Weight

192.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dichloronicotinic acid

CAS RN

41667-95-2
Record name 5,6-Dichloronicotinic acid
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Record name NSC 63885
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Record name 41667-95-2
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Record name 5,6-Dichloronicotinic acid
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Synthesis routes and methods I

Procedure details

A mixture of ethyl 5,6-dichloronicotinate (1.0 g, 4.5 mmol) and aqueous NaOH (2 N, 6.75 mL, 13.5 mmol) in a mixed solvents of THF/MeOH/water (50 mL, 4/1/1) was stirred at room temperature for 0.5 h. After concentration, the mixture was acidified with 2 N HCl to pH around 2. The resulting mixture was extracted with ether (30 mL×3). The organic layer was washed with water (50 mL×3), dried over Na2SO4, and concentrated to afford 5,6-dichloronicotinic acid (800 mg, 91% yield) as a white solid. LCMS (ESI) m/z: 192.0 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
6.75 mL
Type
reactant
Reaction Step One
Name
THF MeOH water
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Hydroxypyridine-5-carboxylic acid (4 g, 29 mmol) was dissolved 150 mL of dichloromethane, 50 mL of SOCl2, and five drops of DMF. The raction mixture was heated to reflux under a nitrogen atmosphere for sixteen hours. The reaction mixture was evaporated to an oily solid and used without further purification or characterization (see Preparation 3).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
FL Setliff, JE Lane - Journal of Chemical and Engineering Data, 1976 - ACS Publications
The preparation of 2, 5-dichloro-, 2-chloro-5-iodo-, 5, 6-dichloro-, and 6-chloro-5-iodonicotinic acid by oxidation of the appropriate dihalopicoline is described. The syntheses of the …
Number of citations: 10 pubs.acs.org
FL Setliff, NG Soman - Journal of the Arkansas Academy of …, 1992 - scholarworks.uark.edu
A series of 4-substituted anilides of 2, 6-and 5, 6 dichloronicotinic acid were prepared. The acids were first converted to their acid chlorides, which were in turn treated with the …
Number of citations: 6 scholarworks.uark.edu
AR LittleRock - Proceedings Arkansas Academy of Science, 1992 - scholarworks.uark.edu
Aseries of 4-substituted anilides of 2, 6-and 5, 6 dichloronicotinic acid were prepared. The acids were first converted to their acid chlorides, which were in turn treated with the …
Number of citations: 2 scholarworks.uark.edu
A Tinschert, A Tschech, K Heinzmann… - Applied microbiology and …, 2000 - Springer
We have previously described the isolation of the new bacterial species, Ralstonia/Burkholderia sp. strain DSM 6920, which grows with 6-methylnicotinate and regioselectively …
Number of citations: 32 link.springer.com
J Aotsuka, W Ying, T Sato, N Kataoka, H Imaizumi… - Radioisotopes (Tokyo …, 2014 - osti.gov
In order to quantitatively evaluate the influence of tritium ({sup 3}H or T) in ecosystem and the reactivity of materials having H atoms, the hydrogen isotope exchange reaction (T-for-H …
Number of citations: 2 www.osti.gov
K Czarnecka, M Girek, K Maciejewska… - Journal of Enzyme …, 2018 - Taylor & Francis
Alzheimer’s disease (AD) is the most common progressive form of brain neurodegeneration and the most prevailing cause of dementia. Unfortunately, the aetiology of AD is not …
Number of citations: 21 www.tandfonline.com
AO Bedenbaugh, AL Payton… - Journal of Chemical and …, 1976 - ACS Publications
During the course of an investigation of the reduction of some tertiary amides, it was necessary to prepare the am-ides to be studied. Since the compounds were made from the …
Number of citations: 3 pubs.acs.org
FL Setliff, NG Soman… - Journal of the Arkansas …, 1993 - scholarworks.uark.edu
Values for Hammett pyridine 3-aza and 4-aza replacement constants were obtained by correlation of the amide proton chemical shifts (in DMSO) of some N-(3-pyridyl)-and N-(4-pyridyl)-…
Number of citations: 4 scholarworks.uark.edu
FL Setliff, NG Soman, JZ Caldwell… - Journal of the …, 1992 - scholarworks.uark.edu
Excellent linear correlations of amide proton chemical shifts (Snh)(in DMSO-d6) with Hammett substituent constants (5) for a series of 4-substituted anilides of four dihalonicotinic acid …
Number of citations: 5 scholarworks.uark.edu
F Streightoff - Journal of Bacteriology, 1963 - Am Soc Microbiol
Streightoff, Frank (The Lilly Research Laboratories, Indianapolis, Ind.). Inhibition of bacteria by 5-fluoronicotinic acid and other analogues of nicotinic acid. J. Bacteriol. 85:42–48. 1963.—…
Number of citations: 12 journals.asm.org

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